molecular formula C16H13N3O3 B13142598 Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- CAS No. 263145-44-4

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)-

Cat. No.: B13142598
CAS No.: 263145-44-4
M. Wt: 295.29 g/mol
InChI Key: JKYOABJIFFGMNH-UHFFFAOYSA-N
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Description

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- is a complex organic compound that features a butanoic acid backbone with an oxo group and a phenanthroline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- typically involves the reaction of butanoic acid derivatives with 1,10-phenanthroline under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the amide bond between the butanoic acid derivative and the phenanthroline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenanthroline derivatives.

Scientific Research Applications

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- involves its interaction with metal ions and biological macromolecules. The phenanthroline moiety can chelate metal ions, which can then participate in redox reactions or catalysis. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- is unique due to the presence of the phenanthroline moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring metal ion chelation and redox activity .

Properties

CAS No.

263145-44-4

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

4-oxo-4-(1,10-phenanthrolin-5-ylamino)butanoic acid

InChI

InChI=1S/C16H13N3O3/c20-13(5-6-14(21)22)19-12-9-10-3-1-7-17-15(10)16-11(12)4-2-8-18-16/h1-4,7-9H,5-6H2,(H,19,20)(H,21,22)

InChI Key

JKYOABJIFFGMNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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